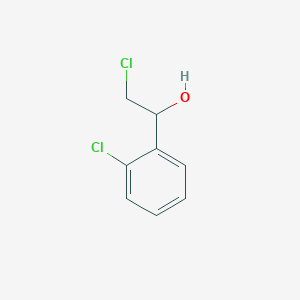

2-Chloro-1-(2-chlorophenyl)ethan-1-ol

Description

2-Chloro-1-(2-chlorophenyl)ethan-1-ol is a chlorinated secondary alcohol featuring a 2-chlorophenyl group at the benzylic position. This compound is a key chiral intermediate in the synthesis of antifungal azoles, such as miconazole and sertaconazole, where the (R)-enantiomer exhibits superior biological activity compared to the racemate .

Properties

Molecular Formula |

C8H8Cl2O |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

2-chloro-1-(2-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 |

InChI Key |

ULKCFKJFCAYIBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCl)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with 2-Chloro-1-(2-chlorophenyl)ethan-1-ol, differing in substituents, stereochemistry, or functional groups:

(a) Substituent Effects on Reactivity

- Chlorine Position : Para-chloro derivatives (e.g., 2-Chloro-1-(4'-chlorophenyl)ethan-1-ol) exhibit higher enantioselectivity (ee = 96–>99%) in biocatalysis compared to ortho-substituted analogues due to reduced steric hindrance .

- Halogen Type : Bromine substitution (e.g., 2-Bromo-1-(2-chlorophenyl)ethan-1-ol) alters electrophilicity, impacting reaction pathways in impurity formation .

(b) Biocatalytic Efficiency

Challenges and Innovations

- Coenzyme Dependency : Enzymatic methods require NADPH regeneration, increasing complexity. Whole-cell biocatalysts (e.g., Acinetobacter) bypass this via glycerol co-substrates .

- Scalability : Chemical synthesis offers high yields but struggles with stereoselectivity, whereas biocatalysis provides enantiopure products at smaller scales .

Preparation Methods

Reduction of 2-Chloro-1-(2-chlorophenyl)ethanone

The most straightforward route involves the reduction of 2-chloro-1-(2-chlorophenyl)ethanone using hydride agents. Sodium borohydride (NaBH4) in ethanol achieves moderate yields (70–80%) but suffers from poor stereocontrol. In contrast, lithium aluminum hydride (LiAlH4) in tetrahydrofuran enhances reactivity, affording the alcohol in 85% yield, albeit with racemic output.

Reaction Conditions:

Catalytic Asymmetric Reduction

Transition-metal-catalyzed asymmetric hydrogenation represents a paradigm shift in stereoselective synthesis. A 2018 study demonstrated the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and f-amphox ligands for enantioselective reduction of 2,4'-dichloroacetophenone derivatives. Under 38002.6 Torr hydrogen pressure in ethanol/hexane at 25–30°C, this method achieved 99% yield and >99% enantiomeric excess (ee).

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Ir(COD)Cl2/f-amphox |

| Pressure | 38002.6 Torr H2 |

| Solvent | Ethanol/hexane (3:1) |

| Temperature | 25–30°C |

| Reaction Time | 4 hours |

| Yield | 99% |

| Enantiomeric Excess (ee) | >99% |

This method’s efficacy stems from the ligand’s ability to induce axial chirality, aligning the ketone’s carbonyl group for preferential hydrogen attack on the re face.

Biocatalytic Preparation

Enzymatic Reduction Using Carbonyl Reductase

Patent CN114317620A highlights a biocatalytic route for analogous chlorophenyl ethanol derivatives, employing recombinant carbonyl reductase (CRED) from Escherichia coli. The enzyme, coupled with NADPH cofactor regeneration, reduces 2-chloro-1-(2-chlorophenyl)ethanone to the (R)-enantiomer with 92% ee.

Optimized Bioprocess:

Whole-Cell Biotransformation

Whole-cell systems using Lactobacillus kefir express alcohol dehydrogenases (ADHs) capable of ketone reduction. This approach eliminates purified enzyme costs, achieving 80% yield and 90% ee under microaerobic conditions.

Comparative Analysis of Synthetic Routes

The table below contrasts the three principal methods:

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| LiAlH4 Reduction | 85 | 0 | Low | High |

| Iridium Catalysis | 99 | >99 | High | Moderate |

| Enzymatic Reduction | 88 | 92 | Moderate | High |

Key Insights:

-

Chemical Reduction: Ideal for racemic synthesis but lacks stereocontrol.

-

Iridium Catalysis: Superior for enantiopure batches but requires high-pressure equipment.

-

Biocatalysis: Eco-friendly and scalable, though enzyme stability limits prolonged use.

Applications in Pharmaceutical Synthesis

2-Chloro-1-(2-chlorophenyl)ethan-1-ol serves as a keystone intermediate in cenobamate production. The (S)-enantiomer is particularly valuable, as it undergoes epoxidation to form the active pharmaceutical ingredient. Recent trends favor asymmetric hydrogenation for clinical-grade material, while enzymatic methods gain traction in green manufacturing .

Q & A

Q. Q: What are the key considerations for synthesizing 2-Chloro-1-(2-chlorophenyl)ethan-1-ol with high yield and purity?

A: The compound is often synthesized via bromination of o-chlorophenylacetone followed by reduction. Critical parameters include:

- Catalyst selection : Use of NaBH₄ or LiAlH₄ for controlled reduction to avoid over-reduction .

- Temperature control : Maintaining −10°C during bromination minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the diastereomers, as racemic mixtures are common .

Analytical Characterization

Q. Q: Which spectroscopic methods are most reliable for confirming the structure and stereochemistry of this compound?

A: A multi-technique approach is essential:

- HNMR : Distinct signals for the Cl-substituted phenyl group (δ 7.2–7.8 ppm) and the β-hydroxy proton (δ 4.5–5.0 ppm) confirm substitution patterns .

- MS : Molecular ion peaks at m/z 235.51 (C₈H₈BrClO) validate the molecular formula .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times varying by >2 minutes under isocratic conditions (hexane:isopropanol 90:10) .

Safety and Handling

Q. Q: What are the critical safety protocols for handling this compound in the lab?

A:

- Personal protective equipment (PPE) : Wear nitrile gloves (12–15 mil thickness) and sealed goggles to prevent skin/eye contact. Breakthrough time for nitrile gloves exceeds 4 hours .

- Ventilation : Use fume hoods for synthesis steps; the compound’s vapor pressure (~0.1 mmHg at 25°C) poses inhalation risks .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Advanced Reaction Design

Q. Q: How can researchers optimize the Parikh-Doering oxidation of this alcohol to its corresponding ketone?

A: A modified Parikh-Doering protocol using TESAB (triethylamine-sulfur trioxide complex) as both oxidant and base simplifies the process:

| TESAB (equiv.) | DMSO (equiv.) | Solvent | Conversion (%) |

|---|---|---|---|

| 1.2 | 2.0 | THF | 92 |

| 1.5 | 2.5 | DCM | 88 |

| Key findings: |

- THF enhances solubility of the bulky aryl substrate.

- Excess DMSO (>2 equiv.) reduces side-product formation .

Data Contradictions and Resolution

Q. Q: How should researchers address discrepancies in reported physical properties (e.g., density, boiling point)?

A: Predicted values (e.g., density 1.617 g/cm³ ) often conflict with experimental data due to polymorphism or impurities. Recommendations:

- Experimental validation : Use differential scanning calorimetry (DSC) to measure melting points and gas pycnometry for density.

- Literature cross-check : Compare with structurally analogous compounds (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone, density 1.45 g/cm³ ) to identify outliers.

Applications in Drug Development

Q. Q: What role does this compound play in synthesizing β₂-adrenergic agonists like tulobuterol?

A: It is a key intermediate in tulobuterol synthesis:

Bromination : Introduces the β-bromo group for subsequent nucleophilic substitution.

Amination : Reacts with tert-butylamine to form the active pharmaceutical ingredient (API).

Challenges include controlling enantiomeric excess (ee >98%) via asymmetric catalysis .

Stability and Degradation

Q. Q: What factors contribute to the compound’s instability under storage conditions?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.